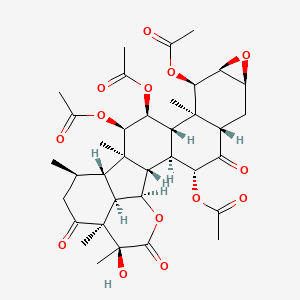

Taccalonolide C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

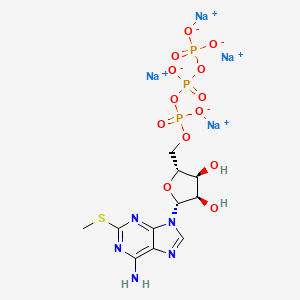

Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus TaccaThese compounds have garnered significant attention in medicinal chemistry due to their unique structures, mechanisms of action, and low toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Taccalonolides, including Taccalonolide C, are typically isolated from the roots of Tacca species. The semi-synthesis of taccalonolides involves several steps, including epoxidation and hydrolysis reactions. For instance, an epoxidation reaction of a precursor compound can lead to a significant increase in antiproliferative potency .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on semi-synthesis from naturally occurring precursors. The complexity of the compound’s structure makes large-scale synthesis challenging, and current efforts are directed towards optimizing these processes .

Analyse Des Réactions Chimiques

Types of Reactions: Taccalonolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for epoxidation and reducing agents for hydrolysis. The conditions for these reactions are typically mild to preserve the integrity of the compound’s complex structure .

Major Products Formed: The major products formed from the reactions of this compound include various epoxidized and hydrolyzed derivatives. These derivatives often exhibit enhanced biological activity compared to the parent compound .

Applications De Recherche Scientifique

Taccalonolide C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying microtubule-stabilizing agents. In biology, it is used to investigate cell proliferation and apoptosis mechanisms. In medicine, this compound shows promise as an anticancer agent, particularly against drug-resistant tumors .

Mécanisme D'action

Taccalonolide C exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin. Instead, it covalently binds to β-tubulin at a unique site, leading to the formation of abnormal mitotic spindles and subsequent mitotic arrest . This mechanism is particularly effective against cancer cells that have developed resistance to other microtubule-stabilizing agents .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Taccalonolide C include other taccalonolides such as Taccalonolide A, Taccalonolide B, and Taccalonolide E. These compounds share similar microtubule-stabilizing properties but differ in their specific structures and mechanisms of action .

Uniqueness: What sets this compound apart from other similar compounds is its unique binding site on β-tubulin and its ability to overcome multiple drug resistance mechanisms. This makes it a valuable addition to the family of microtubule-stabilizing agents with significant clinical potential .

Propriétés

Formule moléculaire |

C36H46O14 |

|---|---|

Poids moléculaire |

702.7 g/mol |

Nom IUPAC |

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25R)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate |

InChI |

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 |

Clé InChI |

RXQVUONAHNHYNF-XSUQWDDVSA-N |

SMILES isomérique |

C[C@@H]1CC(=O)[C@]2([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C |

SMILES canonique |

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)

![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)